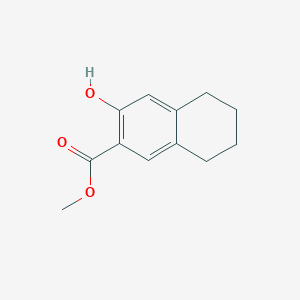

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a partially hydrogenated naphthalene derivative featuring a hydroxyl group at position 3 and a methyl ester at position 2. This compound belongs to the class of tetrahydronaphthalene carboxylates, which are of interest in organic synthesis and medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. Key features include:

Properties

IUPAC Name |

methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGJVRHNWPDXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCCCC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967348 | |

| Record name | Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52888-73-0 | |

| Record name | Methyl 5,6,7,8-tetrahydro-3-hydroxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC100965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Formation of 3-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Reduction: Formation of 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

Substitution: Formation of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, highlighting differences in substituents, physical properties, and synthesis methods:

Key Observations:

Introduction of a 5-oxo group (as in 2c) increases electrophilicity at the carbonyl position, enabling further functionalization (e.g., nucleophilic addition) .

Synthetic Routes :

- Oxidation : Compound 2c was synthesized via regioselective oxidation using DDQ, achieving 90% yield. This method could theoretically introduce oxo groups into the target compound’s framework .

- Methylation : describes methylation of hydroxylated precursors using K$2$CO$3$ and methyl iodide, a plausible route for synthesizing the target compound .

Spectroscopic Differences :

- The ¹H NMR of 2c includes a downfield-shifted hydroxyl proton (δ 11.16 ppm) and aromatic protons (δ 6.70–7.60 ppm), whereas the methoxy analog would lack the hydroxyl signal .

- The absence of a 5-oxo group in the target compound would result in distinct ¹³C NMR signals, particularly in the carbonyl region (160–200 ppm).

Safety and Handling: Analogs like (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride exhibit hazards such as skin irritation (H315, H319) , suggesting similar precautions may apply to the target compound.

Biological Activity

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12O3

- SMILES Notation : C1CCC2=CC(=C(C=C2C1)C(=O)O)O

- InChIKey : WFOLEQGOHRSJHA-UHFFFAOYSA-N

The compound features a naphthalene core structure with hydroxyl and carboxyl functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Mycobacterium tuberculosis | 4 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect was observed at concentrations ranging from 10 to 100 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Signal Transduction Pathways : It affects pathways related to inflammation and immune response.

- Direct Interaction with Bacterial Membranes : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The study found that the compound exhibited a significant bactericidal effect at low concentrations (4 µg/mL), suggesting its potential as an anti-TB agent .

Anti-inflammatory Research

Another research project focused on the anti-inflammatory properties of this compound. In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in cytokine production compared to untreated controls .

Q & A

Q. What are the established synthetic routes for Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and what catalysts or conditions are critical for regioselectivity?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Oxidation of tetrahydronaphthalenes : Using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve regioselective oxidation of the tetrahydronaphthalene core, yielding α-tetralone derivatives. For example, DDQ in dry dichloromethane under reflux generates the ketone intermediate, which is subsequently esterified .

- Esterification : The carboxylic acid derivative is reacted with methanol in the presence of sulfuric acid as a catalyst to form the methyl ester .

Critical factors include solvent polarity, temperature control, and catalyst selection to minimize by-products and ensure regioselectivity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Key H NMR signals include a singlet for the methoxy group (δ 3.57 ppm) and aromatic protons (δ 6.70–7.60 ppm). The hydroxyl proton appears as a broad singlet (δ 11.16 ppm) in CDCl .

- X-ray Crystallography : Programs like SHELX (e.g., SHELXL for refinement) and ORTEP-III (for visualization) are used to determine crystal structures. Hydrogen bonding and ring puckering coordinates (defined via Cremer-Pople parameters) are analyzed to resolve conformational ambiguities .

Q. What structural features influence its reactivity and biological activity?

- The tetrahydronaphthalene core provides a rigid, planar structure that enhances binding to hydrophobic pockets in enzymes or receptors.

- The 3-hydroxy and methyl ester groups facilitate hydrogen bonding and esterase-mediated hydrolysis, respectively, which are critical for prodrug activation or metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis while maintaining regioselectivity?

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat transfer, minimizing side reactions. For example, microreactors with controlled residence times enhance DDQ-mediated oxidation efficiency .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or Ru-based systems) can improve selectivity for hydroxylation or ketone formation. Computational tools (DFT) predict optimal catalytic sites .

Q. How do researchers resolve contradictions in NMR or crystallographic data for this compound?

- Dynamic NMR Analysis : Variable-temperature NMR identifies signal splitting due to conformational exchange. For example, chair-boat transitions in the tetrahydronaphthalene ring may cause peak broadening at lower temperatures .

- Twinned Data Refinement : In crystallography, SHELXL’s twin refinement tools (BASF parameter) resolve overlapping reflections in partially twinned crystals .

Q. What computational methods are used to predict its interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to cyclooxygenase (COX) or cytochrome P450 enzymes. The hydroxy group’s hydrogen-bonding capacity is a key docking parameter .

- MD Simulations : Molecular dynamics (GROMACS) assess stability in lipid bilayers, predicting membrane permeability for drug delivery applications .

Q. How is the compound evaluated for toxicological risks in preclinical studies?

- Risk of Bias (RoB) Assessment : Tools from the Toxicological Profile for Naphthalene Derivatives are applied, including randomization checks for dosing studies and outcome reporting consistency (Table C-6/C-7) .

- Metabolite Profiling : LC-MS identifies toxic metabolites (e.g., epoxide intermediates), with comparative analysis against naphthalene’s known hepatotoxicity .

Q. What methodologies assess its environmental persistence and bioaccumulation?

- OECD 307 Guidelines : Soil degradation studies under aerobic conditions measure half-life (t). The compound’s logP (~2.5) predicts moderate bioaccumulation potential .

- QSAR Modeling : Quantitative structure-activity relationship models estimate ecotoxicity endpoints (e.g., LC for Daphnia magna) based on substituent electronegativity and ring saturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.